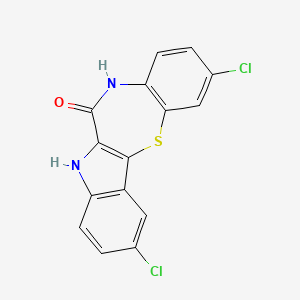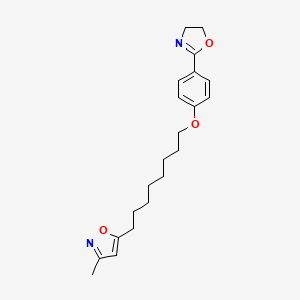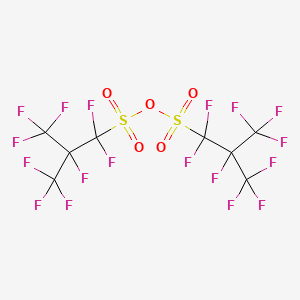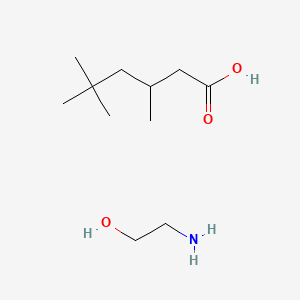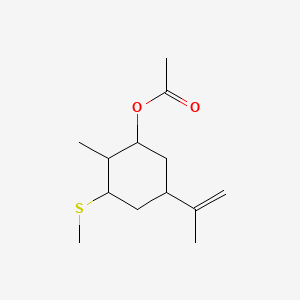
2-Methyl-3-(methylthio)-5-(1-methylvinyl)cyclohexyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(methylthio)-5-(1-methylvinyl)cyclohexyl acetate is an organic compound with a complex structure that includes a cyclohexyl ring substituted with methyl, methylthio, and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(methylthio)-5-(1-methylvinyl)cyclohexyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Substituents: The methyl, methylthio, and acetate groups are introduced through a series of substitution reactions. For example, the methylthio group can be introduced using a thiol reagent under basic conditions.
Final Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(methylthio)-5-(1-methylvinyl)cyclohexyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the acetate group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2-Methyl-3-(methylthio)-5-(1-methylvinyl)cyclohexyl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances and flavors due to its unique odor profile.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(methylthio)-5-(1-methylvinyl)cyclohexyl acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(methylthio)cyclohexyl acetate: Lacks the 1-methylvinyl group.
3-(Methylthio)-5-(1-methylvinyl)cyclohexyl acetate: Lacks the 2-methyl group.
2-Methyl-5-(1-methylvinyl)cyclohexyl acetate: Lacks the methylthio group.
Properties
CAS No. |
85098-94-8 |
|---|---|
Molecular Formula |
C13H22O2S |
Molecular Weight |
242.38 g/mol |
IUPAC Name |
(2-methyl-3-methylsulfanyl-5-prop-1-en-2-ylcyclohexyl) acetate |
InChI |
InChI=1S/C13H22O2S/c1-8(2)11-6-12(15-10(4)14)9(3)13(7-11)16-5/h9,11-13H,1,6-7H2,2-5H3 |
InChI Key |
FLWPMNFORXDCSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(CC1SC)C(=C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





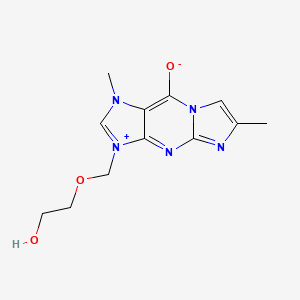
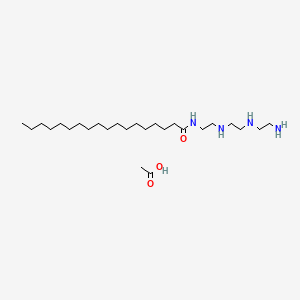

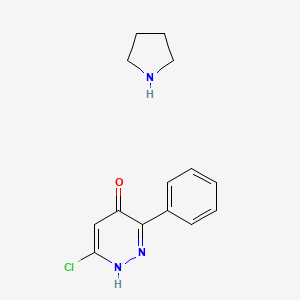
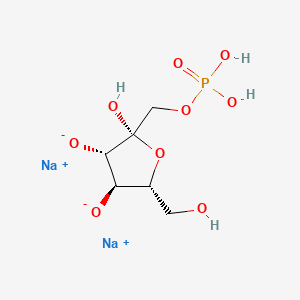
![4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one](/img/structure/B12673751.png)
